molecular formula C5H9N3S2 B14615118 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- CAS No. 60093-14-3

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-

Cat. No.: B14615118
CAS No.: 60093-14-3
M. Wt: 175.3 g/mol
InChI Key: FLLOBGAKBCMRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the 5-[(1-methylethyl)thio]- group adds unique characteristics to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .

Another method involves the use of microwave-assisted synthesis, where a mixture of the starting materials is irradiated under controlled conditions. This method offers the advantage of reduced reaction times and higher yields .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- often involves large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The amine and thio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60093-14-3

Molecular Formula

C5H9N3S2

Molecular Weight

175.3 g/mol

IUPAC Name

5-propan-2-ylsulfanyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C5H9N3S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3,(H2,6,8)

InChI Key

FLLOBGAKBCMRPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=NS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.